molecular formula C26H21FN2O6 B12007437 Methyl 4-(3-(3-fluoro-4-methoxybenzoyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate CAS No. 618074-85-4

Methyl 4-(3-(3-fluoro-4-methoxybenzoyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate

Cat. No.: B12007437
CAS No.: 618074-85-4
M. Wt: 476.5 g/mol
InChI Key: CFQQZBBOFDXPTF-XTQSDGFTSA-N
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Description

Methyl 4-(3-(3-fluoro-4-methoxybenzoyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a fluoro-substituted benzoyl group, a methoxy group, a hydroxyl group, and a pyridinylmethyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-(3-fluoro-4-methoxybenzoyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrole Core: The pyrrole core can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using 3-fluoro-4-methoxybenzoyl chloride and an appropriate catalyst like aluminum chloride.

    Hydroxylation and Methoxylation: Hydroxylation can be achieved using oxidizing agents such as hydrogen peroxide, while methoxylation involves the use of methanol and an acid catalyst.

    Final Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of a strong acid like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride for Friedel-Crafts acylation, sulfuric acid for esterification.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Investigated for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(3-(3-fluoro-4-methoxybenzoyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(3-(4-methoxybenzoyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate: Lacks the fluoro group, which may affect its reactivity and biological activity.

    Methyl 4-(3-(3-fluorobenzoyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate: Lacks the methoxy group, potentially altering its chemical properties.

Uniqueness

The presence of both fluoro and methoxy groups in Methyl 4-(3-(3-fluoro-4-methoxybenzoyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate makes it unique, as these groups can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets.

Properties

CAS No.

618074-85-4

Molecular Formula

C26H21FN2O6

Molecular Weight

476.5 g/mol

IUPAC Name

methyl 4-[(3E)-3-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-4,5-dioxo-1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]benzoate

InChI

InChI=1S/C26H21FN2O6/c1-34-20-10-9-18(12-19(20)27)23(30)21-22(16-5-7-17(8-6-16)26(33)35-2)29(25(32)24(21)31)14-15-4-3-11-28-13-15/h3-13,22,30H,14H2,1-2H3/b23-21+

InChI Key

CFQQZBBOFDXPTF-XTQSDGFTSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(=O)OC)/O)F

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(=O)OC)O)F

Origin of Product

United States

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